molecular formula C15H32N2O2 B6340262 tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate CAS No. 1221342-00-2

tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate

Cat. No. B6340262
CAS RN: 1221342-00-2
M. Wt: 272.43 g/mol
InChI Key: BFPUNVDZQBNHES-UHFFFAOYSA-N
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Description

“tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate” is a chemical compound . It is also known as t-Butyl DMAA or t-DMAA. It is a synthetic and experimental compound that has been gaining attention in scientific research.


Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate” is C14H30N2O2 . The molecular weight is 258.4 g/mol .

Scientific Research Applications

Synthesis of Chiral Schiff Base Ligands

This compound is utilized in the synthesis of chiral Schiff base ligands for enantioselective catalysis . These ligands are crucial for inducing chirality in synthetic chemistry, allowing for the production of enantiomerically pure substances, which are important in pharmaceuticals.

Precursor for Sterically Hindered Pyrocatechol Derivatives

It serves as a precursor for the synthesis of sterically hindered pyrocatechol derivatives . These derivatives have potential biological activity and can be linked through a covalent bridge to secondary amines, which are significant in medicinal chemistry.

Intermediate in Drug Synthesis

The compound is a key intermediate in the synthesis of the side chain of lipid-lowering drugs like rosuvastatin . Rosuvastatin is a widely used statin that helps in reducing cholesterol levels, thereby preventing cardiovascular diseases.

Development of Tin Schiff Base Complexes

It is involved in the development of tin Schiff base complexes with histidine analogues . These complexes have applications in bioinorganic chemistry and can be used to study metalloproteins and enzymes.

Enantioselective Addition Reactions

This chemical is used in enantioselective addition reactions, such as the addition of diethyl zinc to aldehydes . This is a critical step in the production of various organic compounds with high enantiomeric excess, which is vital for the pharmaceutical industry.

Synthesis of Mn (III)-Salen Complex

It acts as a starting material for the synthesis of Mn (III)-salen complex , which is an important catalyst in various oxidation reactions. These reactions are essential in the field of green chemistry for the development of environmentally friendly processes.

Creation of Pharmacophore Structures

The compound is used to create pharmacophore structures, which are essential for drug design . Pharmacophores represent the spatial arrangement of features necessary for the optimal interaction with a specific biological target.

Research on Blood-Brain Barrier Permeability

Due to its structural properties, this compound can be studied for its permeability across the blood-brain barrier . This research is crucial for the development of drugs targeting the central nervous system.

Safety and Hazards

The safety information available indicates that “tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate” may cause skin irritation, eye irritation, and may be harmful if inhaled . It is classified as Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

properties

IUPAC Name

tert-butyl 3-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O2/c1-12(13(18)19-14(2,3)4)9-16-10-15(5,6)11-17(7)8/h12,16H,9-11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPUNVDZQBNHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC(C)(C)CN(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate

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